(1R,2S)-1-(4-bromophenyl)-2-(hydroxymethyl)cyclopropanecarbonitrile is a cyclopropane derivative characterized by its unique structural features, including a bromophenyl group and a hydroxymethyl substituent. The compound is identified by the Chemical Abstracts Service number 910028-40-9 and has a molecular formula of CHBrNO. Its molar mass is approximately 252.1072 g/mol .
The primary source of information about this compound includes chemical databases and patent literature, which provide insights into its properties, synthesis, and applications. Notable references include ChemBK and various patents that discuss its biological activities and potential therapeutic uses .
This compound falls under the category of organic compounds, specifically within the subcategory of heterocyclic compounds due to the presence of the cyclopropane ring. It is also classified as a pharmaceutical intermediate due to its relevance in drug development, particularly as an inhibitor for certain enzymes involved in disease processes .
The synthesis of (1R,2S)-1-(4-bromophenyl)-2-(hydroxymethyl)cyclopropanecarbonitrile typically involves multi-step organic reactions. While specific synthetic pathways are not detailed in the search results, common methods for synthesizing similar cyclopropane compounds include:
Technical details regarding reaction conditions (temperature, solvent systems) and yields would typically be provided in specialized organic chemistry literature or patents.
(1R,2S)-1-(4-bromophenyl)-2-(hydroxymethyl)cyclopropanecarbonitrile is primarily studied for its reactivity in biological systems rather than traditional organic reactions. Key reactions include:
Technical details regarding these reactions often involve kinetic studies and mechanistic pathways elucidated through biochemical assays.
The mechanism of action for (1R,2S)-1-(4-bromophenyl)-2-(hydroxymethyl)cyclopropanecarbonitrile primarily revolves around its role as an enzyme inhibitor. It selectively inhibits MMP-13, which plays a significant role in joint degradation diseases such as osteoarthritis and rheumatoid arthritis.
The proposed mechanism involves binding to the active site of MMPs, preventing substrate access and thereby inhibiting enzymatic activity. This selectivity helps mitigate side effects commonly associated with broader-spectrum MMP inhibitors .
Quantitative data regarding binding affinities and inhibition constants are typically derived from enzyme kinetics studies but were not detailed in the available sources.
Relevant analyses often include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.
(1R,2S)-1-(4-bromophenyl)-2-(hydroxymethyl)cyclopropanecarbonitrile has potential applications in:
Further research may expand its applications into oncology due to its dual inhibitory action on MMPs involved in tumor metastasis .
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3